N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: Lacks the sulfamoyl group, which may affect its solubility and biological activity.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methylsulfamoyl)benzamide: Similar structure but with different alkyl groups on the sulfamoyl moiety, potentially altering its properties.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and sulfamoyl moieties allows for versatile interactions with various targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-17-29(2)33(31,32)19-15-13-18(14-16-19)25(30)28-21-10-6-5-9-20(21)24-26-22-11-7-8-12-23(22)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSYQSRWESZBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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